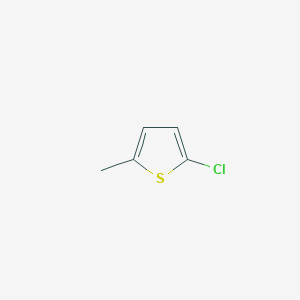

2-Chloro-5-methylthiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMMZMYGEVUURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169326 | |

| Record name | Thiophene, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-82-0 | |

| Record name | Thiophene, 2-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Chloro-5-methylthiophene, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1][2][3] It is a versatile building block in organic synthesis, notably in the creation of dithienylcyclopentene optical molecular switches and as an active pharmaceutical intermediate.[1][2] Due to its chemical structure, featuring a thiophene ring with chloro and methyl substituents, it exhibits specific physical properties that are crucial for its handling, reaction optimization, and application.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClS | [1][3][4] |

| Molecular Weight | 132.61 g/mol | [1][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][5] |

| Density | 1.21 g/cm³ | [1][3][5] |

| Boiling Point | 155-156 °C | [1][5][6] |

| Refractive Index | 1.5356 - 1.54 | [1][2][3][5] |

| Flash Point | 47 °C (117 °F) | [1] |

| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol and ether. | [1][5][7] |

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for the characterization of organic liquids.

Determination of Boiling Point

The boiling point of a liquid is a critical indicator of its purity.[8] A common and accurate method for its determination is through distillation or reflux.[9][10]

Protocol:

-

Apparatus Setup: Assemble a simple distillation or reflux apparatus using a round-bottom flask, a condenser, a heating mantle, and a thermometer.[9][10]

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.[10]

-

Heating: Gently heat the flask. The liquid will begin to vaporize and then condense in the condenser.[8]

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[8][9]

-

Data Recording: The temperature at which the liquid actively boils and a steady stream of condensate is observed is recorded as the boiling point.[8] Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[11][12]

Protocol:

-

Mass Measurement of Empty Container: Accurately weigh a clean, dry pycnometer or a volumetric flask of a known volume (e.g., 10 mL) on an analytical balance.[13]

-

Filling the Container: Carefully fill the container with this compound up to the calibration mark, ensuring there are no air bubbles.

-

Mass Measurement of Filled Container: Weigh the filled container.

-

Calculation: The mass of the liquid is the difference between the mass of the filled and empty container. The density is then calculated by dividing the mass of the liquid by its known volume.[12]

-

Density (ρ) = Mass (m) / Volume (V)

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid identification.[14] An Abbe refractometer is a standard instrument for this measurement.[15]

Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.[15]

-

Measurement: Close the prisms and allow the sample to spread into a thin film. Look through the eyepiece and adjust the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[15]

-

Reading the Value: Read the refractive index value directly from the instrument's scale.[15] The measurement is typically performed at a standard temperature, such as 20 °C, as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a liquid organic compound like this compound.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. B21657.14 [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiophene, 2-chloro-5-methyl- | C5H5ClS | CID 140208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 17249-82-0 [amp.chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 13. mt.com [mt.com]

- 14. ucc.ie [ucc.ie]

- 15. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 2-Chloro-5-methylthiophene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methylthiophene, a versatile heterocyclic compound with significant applications in pharmaceutical development, agrochemicals, and material science. This document outlines its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role as a crucial intermediate in the synthesis of bioactive molecules.

Chemical Structure and Identification

This compound is an organosulfur compound featuring a five-membered aromatic thiophene ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position.

Systematic IUPAC Name: this compound

Molecular Structure:

Technical Guide: 2-Chloro-5-methylthiophene (CAS No. 17249-82-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylthiophene is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive chlorine atom and a nucleophilic thiophene ring, make it a valuable building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 17249-82-0 | [1] |

| Molecular Formula | C₅H₅ClS | [1] |

| Molecular Weight | 132.61 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 155-156 °C | |

| Density | 1.21 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.5340-1.5390 | [3] |

| Flash Point | 155-156 °C | |

| Solubility | Not miscible or difficult to mix with water. | [3] |

| InChI | InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | [2] |

| SMILES | Cc1ccc(Cl)s1 | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Direct Chlorination of 2-Methylthiophene

This protocol is a representative example and may require optimization.

Materials:

-

2-Methylthiophene

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Inert gas (e.g., nitrogen or argon)

-

Stirring apparatus

-

Reaction vessel with a condenser and dropping funnel

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve 2-methylthiophene in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride or NCS) in the same solvent to the stirred solution of 2-methylthiophene. The addition should be dropwise to control the reaction temperature and minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Reactivity and Key Experimental Protocols

The reactivity of this compound is primarily dictated by the presence of the C-Cl bond and the thiophene ring. The chlorine atom can be displaced through various cross-coupling reactions, making it a valuable precursor for the synthesis of more complex substituted thiophenes.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound.

General Experimental Protocol:

-

To a reaction vessel, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).

-

Degas the mixture by bubbling with an inert gas for several minutes.

-

Heat the reaction mixture under an inert atmosphere with stirring for several hours, monitoring the reaction by TLC or GC.

-

After cooling to room temperature, perform an aqueous workup.

-

Purify the product by column chromatography.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne.

General Experimental Protocol:

-

In a reaction vessel, combine this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Add a suitable anhydrous solvent (e.g., THF or DMF).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

After completion, filter the reaction mixture to remove the precipitated salts and concentrate the filtrate.

-

Purify the residue by column chromatography.

The Buchwald-Hartwig amination is used to form a carbon-nitrogen bond between this compound and an amine.[4]

General Experimental Protocol:

-

To a reaction vessel, add this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or SPhos), and a strong base (e.g., NaOt-Bu or LHMDS).

-

Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Degas the mixture and heat under an inert atmosphere with stirring for the required time.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Purify the desired aryl amine by column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its thiophene core is a common motif in many biologically active compounds. While a specific marketed drug has not been definitively linked as being synthesized from this compound in the available literature, its derivatives are explored for a range of therapeutic applications.

Intermediate for Bioactive Molecules

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The functionalization of this compound through the cross-coupling reactions described above provides a pathway to novel compounds that can be screened for potential therapeutic effects. For instance, the synthesis of novel thiophene-based analogues of known drugs is a common strategy in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties.

While a specific signaling pathway cannot be directly attributed to this compound itself, it is a precursor to molecules that may target various biological pathways. For example, if it were used to synthesize a kinase inhibitor, the resulting compound would likely interfere with a specific signal transduction pathway involved in cell proliferation or survival. The diagram below illustrates a hypothetical scenario where a drug derived from this intermediate inhibits a generic kinase signaling pathway.

Spectral Data

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 132 | Molecular ion [M]⁺ |

| 97 | [M - Cl]⁺ |

| 45 | Fragment |

Note: This is a simplified interpretation of the major peaks.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the fields of medicinal chemistry and materials science. Its reactivity in various cross-coupling reactions allows for the straightforward introduction of the 5-methylthien-2-yl moiety into a wide array of molecules. Further exploration of its use in the synthesis of novel bioactive compounds is a promising area for future research and development.

References

Synthesis of 2-Chloro-5-methylthiophene from 2-methylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-methylthiophene from 2-methylthiophene, a key transformation in the production of various pharmaceutical and agrochemical intermediates. This document details established experimental protocols, presents comparative data for different synthetic routes, and offers visualizations of the reaction pathways.

Overview of Synthetic Strategies

The primary method for the synthesis of this compound from 2-methylthiophene is through electrophilic aromatic substitution. The methyl group at the 2-position of the thiophene ring is an activating group and directs incoming electrophiles, such as a chloronium ion, to the vacant 5-position with high regioselectivity. Several chlorinating agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling.

Commonly used chlorinating agents for this purpose include:

-

Chlorine Gas (Cl₂): A highly reactive and cost-effective reagent, often used in industrial-scale synthesis. Reactions with chlorine gas typically require careful control of stoichiometry and temperature to avoid over-chlorination.

-

Sulfuryl Chloride (SO₂Cl₂): A convenient liquid reagent that serves as a source of chlorine. It is often used for its milder reaction conditions compared to chlorine gas.

-

N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that provides a source of electrophilic chlorine. NCS is known for its high selectivity in the monochlorination of activated aromatic rings.

Comparative Data of Chlorination Methods

The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the desired this compound. The following table summarizes key quantitative data for different approaches, adapted from general thiophene chlorination procedures.

| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Chlorine (Cl₂) | Ethylene Dichloride | None | 35-55 | 4-8 | High | [1] |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | None | 0 - Room Temp | 1-24 | Moderate to High | [2] |

| N-Chlorosuccinimide (NCS) | Acetonitrile/Water | None | 65-75 | 0.33 | Moderate | [3] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using different chlorinating agents.

Protocol 1: Chlorination with Chlorine Gas (Adapted from Thiophene Chlorination)

This protocol is adapted from a patented procedure for the chlorination of thiophene and is expected to be effective for the regioselective chlorination of 2-methylthiophene.[1]

Materials:

-

2-Methylthiophene

-

Ethylene Dichloride

-

Chlorine Gas

-

Saturated Sodium Sulfite Solution

-

Liquid Caustic Soda (e.g., 10% NaOH solution)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, gas inlet tube, thermometer, and reflux condenser, add 2-methylthiophene and ethylene dichloride (a weight ratio of approximately 2:4 to 2:6 can be used as a starting point).

-

Initial Heating: Warm the mixture to 35-40 °C with stirring.

-

Chlorine Gas Introduction: Begin bubbling chlorine gas through the mixture. The molar ratio of chlorine to 2-methylthiophene should be approximately 1.1:1 to 1.3:1 to favor monochlorination.

-

Temperature Control and Reaction Time: After the introduction of chlorine gas is complete, maintain the reaction mixture at 35-40 °C for 3-5 hours. Following this, increase the temperature to 50-55 °C and continue the reaction for another 1-3 hours to ensure completion.

-

Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium sulfite to quench any remaining chlorine.

-

Neutralization: Adjust the pH of the mixture to neutral using a liquid caustic soda solution.

-

Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ethylene dichloride under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Chlorination with Sulfuryl Chloride

This is a general procedure for the chlorination of thiophenes using sulfuryl chloride.

Materials:

-

2-Methylthiophene

-

Sulfuryl Chloride

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 2-methylthiophene in dichloromethane in a round-bottom flask equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (approximately 1.0 to 1.1 molar equivalents) in dichloromethane to the cooled solution of 2-methylthiophene via the dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 1 to 24 hours, monitoring the reaction progress by TLC or GC.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by distillation or column chromatography.

Protocol 3: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on a general method for the chlorination of substituted benzothiophenes and can be adapted for 2-methylthiophene.[3]

Materials:

-

2-Methylthiophene

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Water

-

Methylene Chloride

-

Brine

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, prepare a solution of 2-methylthiophene in acetonitrile (e.g., 0.5 M).

-

Reagent Addition: Add N-chlorosuccinimide (1.0 to 1.2 molar equivalents).

-

Reaction: Heat the reaction mixture to 65-75 °C with stirring. Monitor the reaction for completion (typically 20-30 minutes).

-

Work-up: Cool the reaction mixture to room temperature. Partition the mixture between water and methylene chloride.

-

Extraction: Separate the organic layer and wash the aqueous layer with two portions of methylene chloride.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography to isolate this compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-Chloro-5-methylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-methylthiophene (C₅H₅ClS), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in synthetic chemistry and drug development.

Quantitative Spectral Data

The spectral data for this compound is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.67 | d | H-3 |

| 6.55 | d | H-4 |

| 2.45 | s | -CH₃ |

Solvent: CDCl₃

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | C-5 |

| 128.0 | C-2 |

| 126.3 | C-4 |

| 125.0 | C-3 |

| 15.2 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~2920 | Aliphatic C-H Stretch |

| ~1540 | C=C Aromatic Ring Stretch |

| ~1450 | C-H Bend (Methyl) |

| ~1050 | C-S Stretch |

| ~800 | C-Cl Stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 132 | 100 | [M]⁺ (³⁵Cl) |

| 134 | 33 | [M+2]⁺ (³⁷Cl) |

| 97 | High | [M - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for thiophene derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a standard frequency for protons (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: A standard proton pulse program is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is typically employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum is collected.

-

Data Acquisition: The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for separating volatile organic compounds. The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities and the solvent.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) is a common method used for ionization.

-

Data Acquisition and Analysis: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow of spectral analysis.

Solubility of 2-Chloro-5-methylthiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylthiophene is a substituted thiophene derivative with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for reaction optimization, purification, formulation development, and meeting regulatory requirements. This technical guide provides a summary of the available solubility information for this compound, detailed experimental protocols for its quantitative determination, and a logical workflow for solubility assessment.

Core Data: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate that it is soluble in many common organic solvents and is not miscible or is difficult to mix with water.[1][2][3][4] The general solubility behavior of thiophene and its derivatives suggests a preference for nonpolar solvents over polar ones.[2]

Due to the lack of specific quantitative data, experimental determination is highly recommended for applications requiring precise solubility values. The following table summarizes the available qualitative solubility information.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility |

| Aqueous | Water | Not miscible or difficult to mix[1][2][3][4] |

| Alcohols | Ethanol | Soluble[5] |

| Halogenated | Chloroform | Soluble[6] |

| Ethers | Ether | Soluble[5] |

Experimental Protocols for Solubility Determination

Given that this compound is a liquid at room temperature, the following experimental protocols can be employed to determine its solubility in organic solvents.

Methodology 1: Visual Miscibility Determination (Qualitative to Semi-Quantitative)

This method provides a rapid assessment of whether the solute is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Calibrated pipettes or micropipettes

-

Small, clear glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled water bath or shaker (for temperature-specific studies)

Procedure:

-

Preparation: Into a clean, dry vial, add a known volume of the organic solvent (e.g., 2 mL).

-

Solute Addition: To the solvent, add a small, known volume of this compound (e.g., 20 µL).

-

Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the mixture against a light source.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion.

-

-

Titration (for semi-quantitative analysis): If the initial mixture is miscible, continue adding known increments of this compound, vortexing after each addition, until persistent cloudiness or phase separation occurs. The total volume of solute added before phase separation provides an estimate of the solubility.

Methodology 2: Gravimetric Determination (Quantitative)

This method provides a more precise, quantitative measurement of solubility.

Materials:

-

Same as Methodology 1

-

Analytical balance

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent removal

Procedure:

-

Equilibration: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed vial. Agitate the mixture (e.g., using a magnetic stirrer or shaker) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the two phases (if present) have clearly separated.

-

Sampling: Carefully withdraw a known volume of the solvent-rich (upper or lower, depending on density) phase, ensuring that none of the undissolved solute is transferred.

-

Weighing: Accurately weigh the collected sample.

-

Solvent Evaporation: Carefully evaporate the solvent from the sample. For volatile solvents, this can be done using a rotary evaporator or by passing a gentle stream of nitrogen over the sample.

-

Final Weighing: Once the solvent is completely removed, weigh the remaining this compound.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the gravimetric determination of the solubility of a liquid solute in an organic solvent.

References

- 1. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS#: 17249-82-0 [amp.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Chloro-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling information for 2-Chloro-5-methylthiophene, a versatile heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The following sections detail its physical and chemical properties, hazard classifications, and essential safety protocols to ensure its proper use in a laboratory setting.

Core Properties and Specifications

This compound is a colorless to light yellow or light orange clear liquid.[1] It is recognized for its role in developing novel compounds, particularly within medicinal chemistry and materials science.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₅ClS | [1][3] |

| Molecular Weight | 132.61 g/mol | [1][3] |

| CAS Number | 17249-82-0 | [1][2][3][4][5][6] |

| Density | 1.21 g/cm³ | [1][2] |

| Boiling Point | 155 °C to 156 °C | [1][2] |

| Flash Point | 47 °C (117 °F) | [2] |

| Refractive Index | n20/D 1.54 | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Solubility | Not miscible or difficult to mix with water.[2] |

Identification Numbers

| Identifier | Value | Source |

| MDL Number | MFCD01632145 | [1] |

| PubChem CID | 140208 | [1][3] |

| EC Number | 678-358-8 | [5] |

| UN Number | UN1992 | [2] |

Hazard Identification and Safety Classifications

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[2][4][5] It is toxic if inhaled.[2][4][5]

GHS Hazard Statements

| Code | Statement | Source |

| H226 | Flammable liquid and vapour.[4][5] | [4][5] |

| H302 | Harmful if swallowed.[4][5] | [4][5] |

| H312 | Harmful in contact with skin.[4][5] | [4][5] |

| H331 | Toxic if inhaled.[4][5] | [4][5] |

| H315 | Causes skin irritation.[3] | [3] |

| H319 | Causes serious eye irritation.[3] | [3] |

GHS Pictograms

-

Flame: Flammable

-

Skull and Crossbones: Acute Toxicity (fatal or toxic)

-

Exclamation Mark: Acute Toxicity (harmful), Skin/Eye Irritation

Experimental Protocols and Handling Procedures

While detailed experimental protocols for the determination of all physical and chemical properties are not publicly available in standard safety data sheets, this section outlines the established procedures for safe handling, storage, and emergency response.

Safe Handling and Storage Workflow

The following diagram illustrates the necessary steps for the safe handling and storage of this compound.

Caption: Workflow for handling, storage, and spill response for this compound.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

Caption: First-aid measures for exposure to this compound.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated packaging should be treated as the product itself.

Transportation Information

This compound is classified for transport with the following information:

| Regulation | Information |

| Proper Shipping Name | FLAMMABLE LIQUIDS, TOXIC, N.O.S. |

| Transport Hazard Class | 3 |

| Packing Group | III |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Thiophene, 2-chloro-5-methyl- | C5H5ClS | CID 140208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemical-label.com [chemical-label.com]

- 6. This compound | VSNCHEM [vsnchem.com]

Commercial Suppliers and Technical Guide for 2-Chloro-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-methylthiophene, a key intermediate in the pharmaceutical and materials science industries. It details commercial suppliers, quantitative specifications, and experimental protocols for its application, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. These companies offer the compound in various purities and quantities, catering to both research and development as well as bulk manufacturing needs.

| Supplier | Purity | Catalog Number | Additional Notes |

| Thermo Scientific Chemicals | ≥96.0% (GC) | B21657 | Formerly part of the Alfa Aesar portfolio.[1] |

| TCI America | >96.0% (GC) | C2324 | --- |

| Chem-Impex | ≥ 96% (GC) | 22896 | --- |

| Georganics | High Purity | GEO-03889 | Available in various sizes from milligrams to multi-kilogram batches.[2] |

| Amerigo Scientific | High Quality | N/A | Specialist distributor for life sciences. |

| VSNCHEM | N/A | VT20128 | --- |

| CymitQuimica | 97% | N/A | Brand: Alfa Aesar By Thermo Fisher Scientific. |

Physicochemical Properties

Below is a summary of the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 17249-82-0 | [3] |

| Molecular Formula | C₅H₅ClS | [3] |

| Molecular Weight | 132.61 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 155 °C | |

| Density | 1.21 g/cm³ | |

| Refractive Index | 1.5340-1.5390 @ 20°C | [1] |

| Purity | Typically ≥96% (GC) | [1] |

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily utilized in the production of pharmaceuticals and photochromic materials.

Pharmaceutical Intermediate: Synthesis of Rivaroxaban

A significant application of this compound is as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[4][5][6] The synthesis involves the conversion of this compound to 5-chlorothiophene-2-carboxylic acid, which is then activated and coupled with the oxazolidinone core of the drug.

Experimental Workflow: Synthesis of Rivaroxaban

Caption: Synthetic pathway of Rivaroxaban from this compound.

Detailed Experimental Protocol: Acylation Step in Rivaroxaban Synthesis [4]

-

Preparation of the Acid Chloride: To a solution of 5-chlorothiophene-2-carboxylic acid in anhydrous dichloromethane, add thionyl chloride at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain 5-chlorothiophene-2-carbonyl chloride.

-

Coupling Reaction: In a separate flask, dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and a base (e.g., triethylamine) in anhydrous dichloromethane.

-

Cool the amine solution to 0°C and slowly add a solution of the previously prepared 5-chlorothiophene-2-carbonyl chloride in dichloromethane.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.

-

Upon completion, the reaction mixture is typically worked up by filtration to isolate the crude Rivaroxaban, which can then be purified by recrystallization.

Material Science: Synthesis of Dithienylcyclopentene Optical Switches

This compound is a precursor for the synthesis of dithienylcyclopentene-based photochromic materials.[7][8][9] These molecules can undergo reversible isomerization upon irradiation with light of specific wavelengths, making them suitable for applications in optical data storage and molecular switches.

Experimental Workflow: Synthesis of Dithienylcyclopentene

Caption: General synthesis of a dithienylcyclopentene optical switch.

Detailed Experimental Protocol: Synthesis of a Symmetrical Dithienylcyclopentene [7][8]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Slowly add a solution of this compound in anhydrous THF to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.

-

Coupling with Cyclopentanone: Cool the freshly prepared Grignard reagent to 0°C and slowly add a solution of a cyclopentanone derivative (e.g., 1,2-dichlorocyclopentene) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Ring Closure: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diol can be cyclized by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water to yield the dithienylcyclopentene.

-

Purification: The final product is purified by column chromatography on silica gel.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Thiophene, 2-chloro-5-methyl- | C5H5ClS | CID 140208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis method of rivaroxaban - Eureka | Patsnap [eureka.patsnap.com]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity of 2-Chloro-5-methylthiophene

Abstract

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical, agrochemical, and material science industries.[1] Its unique structural features—a sulfur-containing aromatic ring substituted with a reactive chlorine atom and an activating methyl group—confer a rich and varied chemical reactivity. This document provides a comprehensive overview of the fundamental reactivity of this compound, focusing on key transformations that are essential for synthetic chemists and drug development professionals. Detailed experimental protocols for major reaction classes, quantitative data summaries, and mechanistic visualizations are presented to serve as a practical guide for laboratory applications.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClS | [2][3] |

| Molecular Weight | 132.61 g/mol | [2][3] |

| CAS Number | 17249-82-0 | [2][3] |

| Appearance | Clear colorless to pale yellow liquid | [3][4] |

| Boiling Point | 155-156 °C | [3][5] |

| Density | 1.21 g/cm³ | [3][5] |

| Refractive Index | 1.5340-1.5390 @ 20 °C | [3][4] |

| Flash Point | 155-156 °C | [3][5] |

| Solubility | Not miscible or difficult to mix with water | [3][6] |

| Storage | 2-8 °C, protect from light | [3][5] |

Core Reactivity

The reactivity of this compound is governed by the interplay of the thiophene ring's aromaticity and the electronic effects of its substituents. The sulfur atom influences the ring's electron distribution, while the electron-donating methyl group at the 5-position and the electron-withdrawing, yet reactive, chloro group at the 2-position dictate the regioselectivity and feasibility of various transformations. The chlorinated structure, in particular, enhances its reactivity, making it a valuable intermediate for more complex molecules.[1]

The primary modes of reactivity for this compound include:

-

Palladium-Catalyzed Cross-Coupling Reactions

-

Formation and Reaction of Organometallic Intermediates

-

Electrophilic Substitution on the Thiophene Ring

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations, primarily due to the reactive C-Cl bond.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[7][8] this compound can be coupled with various aryl or vinyl boronic acids or their esters to synthesize more complex biaryl or vinyl-substituted thiophenes. These products are of interest in materials science (e.g., for conductive polymers) and medicinal chemistry.[1]

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for coupling amines with aryl halides.[9][10] This reaction is of paramount importance in drug discovery, as the aryl amine moiety is a common scaffold in pharmaceuticals. This compound can be efficiently coupled with a wide range of primary and secondary amines, amides, or N-heterocycles.[11]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[9]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Organometallic Intermediates

The formation of Grignard reagents from aryl halides is a classic transformation in organic synthesis.[12] While the C-Cl bond is generally less reactive than C-Br or C-I bonds for Grignard formation, it is possible under specific conditions. Alternatively, halogen exchange can be performed first. The resulting Grignard reagent, 5-methyl-2-thienylmagnesium chloride, is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce functional groups onto the thiophene ring.[13][14] For instance, reaction with CO₂ followed by acidic workup yields 5-methyl-2-thiophenecarboxylic acid.

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Quantitative Data Summary

While specific yield data for reactions of this compound is often proprietary or scattered in the literature, the following table provides representative yields for key transformations on closely related thiophene derivatives, illustrating the general efficiency of these methods.

| Reaction Type | Substrate | Coupling Partner / Reagent | Catalyst / Conditions | Yield (%) | Reference(s) |

| Suzuki Coupling | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90°C, 12h | 76 | [15][16] |

| Suzuki Coupling | 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C | 50-85 | [7] |

| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | Pd(dba)₂, XPhos, NaOt-Bu, Toluene, reflux, 6h | 94 | [17] |

| Chloromethylation | 2-Chlorothiophene | Paraformaldehyde, HCl, ZnCl₂ | Dichloromethane, <10°C to RT | High | [18] |

| Thioether Formation | 2-(Chloromethyl)-5-fluorothiophene | Potassium thioacetate | Acetone, RT, 2-4h | Not specified | [19] |

Experimental Protocols

The following sections provide detailed, representative methodologies for key reactions involving this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-methyl-2-phenylthiophene.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details the C-N coupling of this compound with a secondary amine, morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

-

Xantphos (or another suitable phosphine ligand) (0.03 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous, degassed toluene

-

Nitrogen or Argon gas supply

Procedure:

-

In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a dry Schlenk tube.

-

Add anhydrous, degassed toluene, followed by this compound and morpholine.

-

Seal the tube and heat the mixture to 100 °C.

-

Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

-

Purify the residue by column chromatography to yield 4-(5-methylthiophen-2-yl)morpholine.

Applications in Synthesis

This compound is a key building block for various functional molecules:

-

Pharmaceutical Intermediates: It serves as a precursor for more complex heterocyclic systems used in drug development. For example, derivatives of 2-chlorothiophene-5-carboxylic acid are intermediates in the synthesis of antithrombotic agents like Rivaroxaban.[20][21]

-

Organic Electronics: It is used in the synthesis of dithienylcyclopentene-based photochromic materials, which function as molecular switches.[3][5]

-

Agrochemicals: Thiophene-containing compounds often exhibit potent biological activity, and this starting material is used in the development of novel pesticides and herbicides.[1]

Conclusion

This compound demonstrates a robust and versatile reactivity profile, making it an indispensable building block in modern organic synthesis. Its propensity to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, provides efficient routes to complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This guide has outlined the core principles of its reactivity, provided practical experimental protocols, and summarized key data to aid researchers in leveraging the synthetic potential of this valuable heterocyclic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Thiophene, 2-chloro-5-methyl- | C5H5ClS | CID 140208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound CAS#: 17249-82-0 [amp.chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. adichemistry.com [adichemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 21. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-chloro-5-methylthiophene, a key heterocyclic building block in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic substitution reactions, supported by quantitative data and mechanistic insights.

Core Principles of Reactivity and Regioselectivity

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In this compound, the directing effects of the chloro and methyl substituents, along with the inherent reactivity of the thiophene ring, govern the position of electrophilic substitution. The electron-donating methyl group at the 5-position and the electron-withdrawing but ortho-para directing chloro group at the 2-position leave the 3- and 4-positions as the primary sites for substitution. Generally, electrophilic substitution on 2,5-disubstituted thiophenes occurs at the more reactive 3- or 4- (β) positions, as the α-positions (2 and 5) are blocked. The precise regioselectivity is a balance between the electronic and steric effects of the existing substituents.

Key Electrophilic Substitution Reactions

Sulfonation

The sulfonation of this compound proceeds with high regioselectivity to yield this compound-3-sulfonic acid. This indicates a strong preference for substitution at the 3-position.

Experimental Protocol: Sulfonation of this compound

A common method for the sulfonation of aromatic compounds involves the use of chlorosulfonic acid.

-

Reaction: this compound is reacted with chlorosulfonic acid, typically in an inert solvent like dichloromethane, at a controlled temperature.

-

Work-up: The reaction mixture is carefully quenched with ice, and the product is isolated by filtration or extraction.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | Chlorosulfonic acid | This compound-3-sulfonic acid | 3-position |

Nitration

Nitration of this compound is expected to introduce a nitro group onto the thiophene ring. Based on the directing effects of the substituents, the primary product is likely to be 2-chloro-5-methyl-3-nitrothiophene.

Experimental Protocol: Nitration of this compound

A typical procedure for the nitration of thiophene derivatives involves the use of a nitrating agent such as nitric acid in the presence of a dehydrating agent like acetic anhydride.

-

Reaction: this compound is treated with a mixture of nitric acid and acetic anhydride at a low temperature to control the exothermic reaction.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | Nitric acid / Acetic anhydride | 2-Chloro-5-methyl-3-nitrothiophene (Predicted) | 3-position (Predicted) |

Specific experimental yields for the nitration of this compound are not widely reported.

Bromination

The introduction of a bromine atom onto the this compound ring can be achieved using various brominating agents. The regioselectivity is anticipated to favor the 3-position.

Experimental Protocol: Bromination of this compound

A common and effective method for the bromination of electron-rich aromatic compounds is the use of N-bromosuccinimide (NBS).

-

Reaction: this compound is reacted with N-bromosuccinimide in a suitable solvent such as a mixture of chloroform and acetic acid.

-

Work-up: The reaction mixture is washed to remove succinimide and the solvent is evaporated to yield the brominated product.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | N-Bromosuccinimide (NBS) | 3-Bromo-2-chloro-5-methylthiophene (Predicted) | 3-position (Predicted) |

While protocols for the bromination of similar thiophene derivatives exist, specific quantitative data for this compound is scarce.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring. For this compound, the reaction is expected to occur at one of the vacant β-positions, likely the 3-position.

Experimental Protocol: Friedel-Crafts Acylation of this compound

The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

-

Reaction: this compound is reacted with an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent.

-

Work-up: The reaction is quenched with acid and ice, followed by extraction and purification of the resulting ketone.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | Acetyl chloride / Aluminum chloride | 3-Acetyl-2-chloro-5-methylthiophene (Predicted) | 3-position (Predicted) |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group onto electron-rich aromatic rings. For this compound, formylation is predicted to occur at the 3-position.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride and a formamide derivative.

-

Reaction: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride with N,N-dimethylformamide (DMF). This compound is then added to this reagent.

-

Work-up: The reaction is hydrolyzed to yield the corresponding aldehyde.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | Phosphorus oxychloride / DMF | This compound-3-carbaldehyde (Predicted) | 3-position (Predicted) |

Yields for this reaction on this compound are not specifically documented, but the Vilsmeier-Haack reaction is generally a high-yielding process for electron-rich heterocycles.

Reaction Mechanisms and Pathways

The electrophilic substitution reactions of this compound proceed through a common mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. The stability of this intermediate determines the regioselectivity of the reaction.

An In-depth Technical Guide to 2-Chloro-5-methylthiophene: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methylthiophene, a significant heterocyclic compound in organic synthesis. The document delves into the historical context of its discovery, rooted in the broader exploration of thiophene chemistry in the mid-20th century. Detailed experimental protocols for its synthesis via the electrophilic chlorination of 2-methylthiophene are presented, alongside a thorough compilation of its physicochemical and spectroscopic properties. Furthermore, this guide explores the applications of this compound as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, highlighting its role in the synthesis of novel molecular architectures.

Introduction and Historical Context

The discovery of this compound is intricately linked to the burgeoning field of thiophene chemistry in the early to mid-20th century. Following the isolation of thiophene from coal tar by Viktor Meyer in 1882, a systematic investigation into its reactivity and the synthesis of its derivatives began. The pioneering work of chemists like Howard D. Hartough, particularly his extensive studies on the reactions of thiophene and its homologs in the 1940s and 1950s, laid the groundwork for understanding the electrophilic substitution patterns of the thiophene ring.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis was a logical extension of the systematic studies on the halogenation of alkylthiophenes. The primary route to this compound, the direct chlorination of 2-methylthiophene, would have been explored during this era of intensive research into thiophene functionalization. These early investigations were crucial in establishing the regioselectivity of electrophilic attack on substituted thiophenes, a fundamental concept that continues to guide modern synthetic strategies.

Thiophene and its derivatives have since become privileged scaffolds in medicinal chemistry and materials science due to their unique electronic and steric properties.[1][2] this compound, with its two distinct reactive sites, serves as a valuable building block for the synthesis of a wide range of complex molecules.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClS | [3][4] |

| Molecular Weight | 132.61 g/mol | [3][4] |

| CAS Number | 17249-82-0 | [1][4] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][3] |

| Boiling Point | 155-156 °C | [1][5] |

| Density | 1.21 g/mL | [1][3][5] |

| Refractive Index (n20D) | 1.5356 - 1.54 | [1][3][5] |

| Flash Point | 155-156 °C | [1][5] |

| Solubility | Not miscible or difficult to mix with water | [1][6] |

| Storage Temperature | 2-8°C (protect from light) | [1][5] |

Spectroscopic Data:

While detailed spectra are best consulted directly from spectral databases, typical chemical shifts in ¹H NMR and key signals in other spectroscopic methods are generally observed. For instance, the proton NMR spectrum of 2-methylthiophene shows distinct signals for the methyl protons and the aromatic protons on the thiophene ring.[7] Upon chlorination at the 5-position, the symmetry of the molecule changes, leading to a predictable shift in the signals of the remaining ring protons.

Synthesis of this compound

The most common and historically significant method for the preparation of this compound is the direct electrophilic chlorination of 2-methylthiophene. This reaction proceeds via an electrophilic aromatic substitution mechanism.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol: Chlorination with Sulfuryl Chloride

This protocol is a representative modern procedure for the synthesis of this compound.

Materials:

-

2-Methylthiophene

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylthiophene in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred solution of 2-methylthiophene, maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions: Sulfuryl chloride is a corrosive and lachrymatory reagent and should be handled in a well-ventilated fume hood. The reaction is exothermic and requires careful temperature control.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of 2-methylthiophene proceeds through a classic electrophilic aromatic substitution (SEAr) pathway.

Caption: Mechanism of electrophilic chlorination.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science.[3] Its utility stems from the presence of two reactive handles: the chloro substituent and the methyl group, as well as the C-H bonds on the thiophene ring that can be functionalized.

Role in Pharmaceutical and Agrochemical Development

The substituted thiophene core is a common motif in a variety of biologically active molecules. This compound can serve as a starting material for the synthesis of more complex structures with potential antimicrobial, anti-inflammatory, and other therapeutic properties.[3] In the agrochemical industry, it can be used in the development of novel pesticides and herbicides.[3]

Utility in Materials Science

Thiophene-based polymers are known for their conductive properties, making them useful in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3] this compound can be incorporated into these polymeric structures, allowing for the fine-tuning of their electronic and physical properties. It is also used in the synthesis of dithienylcyclopentene optical molecular switches.[6][8]

The logical workflow for the application of this compound in the synthesis of more complex molecules can be visualized as follows:

Caption: Synthetic utility of this compound.

Conclusion

This compound, a product of the extensive research into thiophene chemistry of the mid-20th century, remains a relevant and versatile building block in modern organic synthesis. Its straightforward preparation from 2-methylthiophene, coupled with its diverse reactivity, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and functional materials. This guide has provided a historical perspective, detailed synthetic protocols, and an overview of the applications of this key heterocyclic compound, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiophene, 2-chloro-5-methyl- | C5H5ClS | CID 140208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 17249-82-0 [m.chemicalbook.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 8. Cas Landing [thermofisher.com]

The Versatile Thiophene Building Block: A Technical Guide to the Research Applications of 2-Chloro-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction